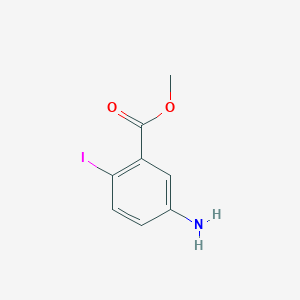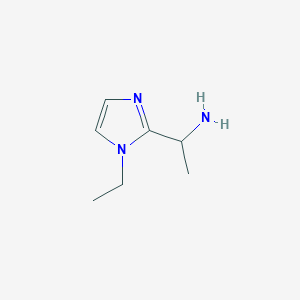
1-(1-ethyl-1H-imidazol-2-yl)ethanamine
Overview
Description
“1-(1-ethyl-1H-imidazol-2-yl)ethanamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives often involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Process : 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine has been synthesized through a process involving Michael addition with imidazole, followed by hydrazinolysis, Curtius rearrangement, and hydrolysis. This process yields an overall 72% yield, indicating an efficient synthesis pathway (Y. Ri-sheng, 2010).
Structural Characterization : The compound has been structurally characterized in various studies, contributing to the understanding of its chemical properties and potential applications. For example, the crystal structures of certain derivatives have been analyzed to understand their interactions and bonding patterns (A. Zhu et al., 2012).
Biological Applications
Antimicrobial Activity : Certain derivatives of 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (R. Rajkumar et al., 2014).
DNA Binding and Nuclease Activity : Copper(II) complexes of derivatives have demonstrated good DNA binding propensity and nuclease activity. These findings suggest potential applications in genetic studies and therapeutic interventions (Pankaj Kumar et al., 2012).
Histamine H1-Receptor Agonism : Nα-Imidazolylalkyl derivatives of the compound have been evaluated as histamine H1-receptor agonists. Their partial agonism at contractile H1-receptors indicates potential applications in the treatment of allergic reactions and related conditions (Sonja Menghin et al., 2003).
Chemical Applications
- Corrosion Inhibition : Imidazoline derivatives, including those related to 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine, have been synthesized and assessed for their corrosion inhibition properties on carbon steel. This research indicates the compound's potential use in corrosion protection, especially in industrial settings (D. Wahyuningrum et al., 2008).
properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYLQNPARGATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



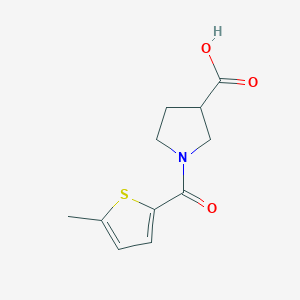

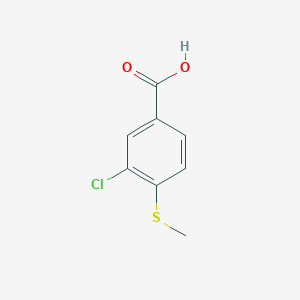
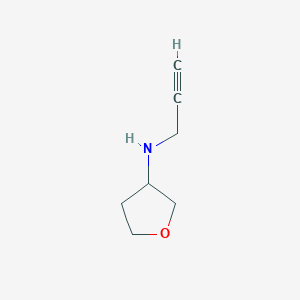
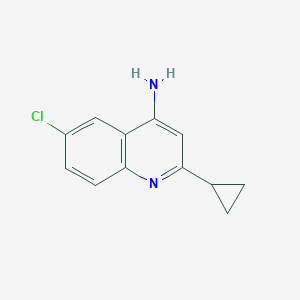
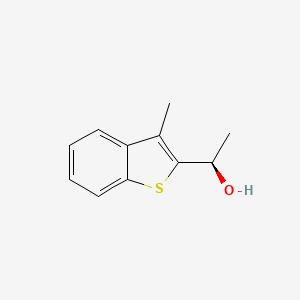

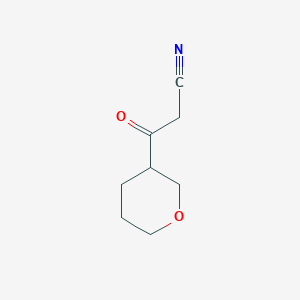
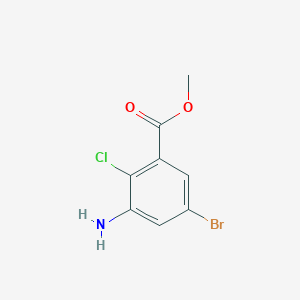

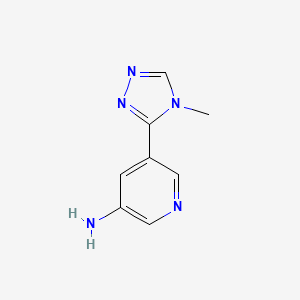
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)

